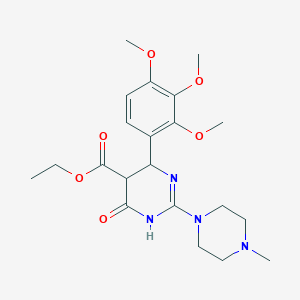
Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a piperazine ring, a trimethoxyphenyl group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. This reaction forms the tetrahydropyrimidine core.
Introduction of the Trimethoxyphenyl Group: The next step involves the introduction of the trimethoxyphenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the tetrahydropyrimidine intermediate with 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring by reacting the intermediate with 1-methylpiperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trimethoxyphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of reduced derivatives with decreased oxidation states.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Biological Studies: The compound is used in biological studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials or as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Similar structure but lacks the trimethoxyphenyl group.
Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Similar structure with a dimethoxyphenyl group instead of a trimethoxyphenyl group.
Uniqueness
Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the trimethoxyphenyl group, which may impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H30N4O6 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)-6-oxo-4-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H30N4O6/c1-6-31-20(27)15-16(13-7-8-14(28-3)18(30-5)17(13)29-4)22-21(23-19(15)26)25-11-9-24(2)10-12-25/h7-8,15-16H,6,9-12H2,1-5H3,(H,22,23,26) |
InChI Key |
WQIVVYPEDUEICF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















